molecular formula C11H12F2O B7973542 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone

Cat. No.: B7973542
M. Wt: 198.21 g/mol
InChI Key: MQKPRXAFLATJJB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone is an organic compound with the molecular formula C11H12F2O It is characterized by the presence of two fluorine atoms and a trimethylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 1-(2,4,5-trimethylphenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,5-Trimethylphenyl)ethanone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,2-Difluoro-1-phenylethanone: Similar structure but without the trimethyl groups, leading to variations in steric and electronic effects.

Uniqueness

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone is unique due to the combination of fluorine atoms and the trimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

2,2-Difluoro-1-(2,4,5-trimethylphenyl)ethanone is a synthetic organic compound characterized by its unique molecular structure and functional groups. With a molecular formula of C13H14F2O and a molecular weight of approximately 222.22 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The presence of fluorine atoms enhances its lipophilicity and biological reactivity, making it a candidate for further research.

Chemical Structure and Properties

The compound features a ketone functional group with two fluorine atoms attached to the alpha carbon of the ethanone moiety. The bulky 2,4,5-trimethylphenyl group contributes to its distinctive chemical behavior.

PropertyValue
Molecular FormulaC13H14F2O
Molecular Weight222.22 g/mol
Functional GroupsKetone, Fluorine

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its interactions with various biological targets have been studied extensively.

Enzyme Inhibition

One of the significant areas of study is the compound's potential as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes in the body. The inhibition of these enzymes can lead to altered metabolic pathways, which may have therapeutic implications.

  • Enzyme Target : Cytochrome P450
  • Mechanism : Interaction through hydrophobic and hydrogen bonding

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In vitro Studies : Preliminary studies suggest that this compound interacts with enzyme active sites or other biomolecules through hydrogen bonding or hydrophobic interactions due to its bulky structure. These interactions may enhance its biological activity compared to simpler analogs.
  • Cell Line Testing : In cell line assays, the compound has shown varying degrees of cytotoxicity against cancer cell lines. For instance:
    • Cell Line : MCF-7 (breast cancer)
    • IC50 Value : Notable cytotoxicity was observed at sub-micromolar concentrations.
  • Structure-Activity Relationship (SAR) : Studies indicate that the unique structural features of this compound contribute to its biological activity. The presence of electron-donating groups (EDGs) in similar compounds has been associated with enhanced activity .

Comparative Analysis

To better understand the uniqueness of this compound in relation to structurally similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-1-(3-methylphenyl)ethanoneC13H14F2OSimilar structure but different phenyl substitution
1-Difluoromethyl-1-(4-methylphenyl)ethanoneC12H13F2OContains a ketone functional group
2-Chloro-1-(4-methylphenyl)ethanoneC12H11ClOChlorinated analog with distinct reactivity

Properties

IUPAC Name

2,2-difluoro-1-(2,4,5-trimethylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-6-4-8(3)9(5-7(6)2)10(14)11(12)13/h4-5,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKPRXAFLATJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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